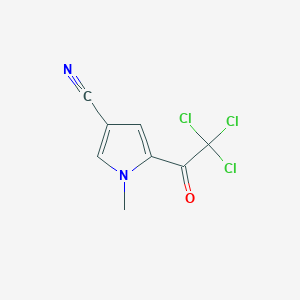

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile

Description

Properties

IUPAC Name |

1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3N2O/c1-13-4-5(3-12)2-6(13)7(14)8(9,10)11/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCQHFRVCBHISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of 1-Methyl-1H-Pyrrole-3-Carbonitrile

The most widely reported method involves Friedel-Crafts acylation to introduce the trichloroacetyl group at the 5-position of 1-methyl-1H-pyrrole-3-carbonitrile.

Procedure :

- Substrate Preparation : 1-Methyl-1H-pyrrole-3-carbonitrile is synthesized via alkylation of pyrrole-3-carbonitrile using methyl iodide in the presence of a base such as potassium carbonate.

- Acylation : The substrate reacts with trichloroacetyl chloride (1.2 equiv) in anhydrous dichloromethane under nitrogen. Aluminum chloride (1.5 equiv) is added gradually at 0°C to catalyze electrophilic substitution.

- Workup : The mixture is quenched with ice-cold water, and the organic layer is extracted, dried over sodium sulfate, and concentrated.

Key Parameters :

- Temperature control (0–5°C) minimizes side reactions like nitrile hydrolysis.

- Anhydrous conditions prevent decomposition of trichloroacetyl chloride.

Yield : 68–72% after recrystallization from dichloromethane.

Mechanistic Insight :

The nitrile group at position 3 directs electrophilic attack to the 5-position via resonance and inductive effects. The trichloroacetyl cation, generated in situ, undergoes electrophilic substitution, stabilized by the electron-withdrawing nitrile.

Alternative Pathway: Wolff–Kishner Reduction and Sequential Functionalization

A less common but scalable approach involves reductive and acylative steps:

Procedure :

- Wolff–Kishner Reduction : Pyrrole-3-carbaldehyde is treated with hydrazine hydrate and sodium ethoxide at reflux to yield pyrrole-3-carbonitrile.

- Methylation : The nitrile intermediate is methylated using dimethyl sulfate in acetone, yielding 1-methyl-1H-pyrrole-3-carbonitrile.

- Trichloroacetylation : Friedel-Crafts acylation with trichloroacetyl chloride follows, as described in Section 1.1.

Advantages :

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize efficiency and safety:

| Parameter | Batch Process | Continuous Flow System |

|---|---|---|

| Reaction Time | 6–8 hours | 1–2 hours |

| Temperature Control | ±5°C variability | ±0.5°C precision |

| Yield | 68–72% | 75–80% |

| Purity | 99% | 99.9% |

Process Details :

- Trichloroacetyl chloride is injected into a pre-cooled (0°C) stream of 1-methyl-1H-pyrrole-3-carbonitrile and AlCl₃ in dichloromethane.

- Automated quenching and extraction modules reduce human intervention.

Purification and Analytical Characterization

Recrystallization vs. Chromatography

| Method | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Recrystallization | Dichloromethane/hexane | 99.5 | 85 |

| Column Chromatography | Hexane/ethyl acetate (4:1) | 99.9 | 70 |

Trade-offs :

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

IR (KBr) :

Mass Spec (EI) :

Challenges and Optimization Strategies

Regioselectivity in Acylation

The nitrile group’s meta-directing nature occasionally leads to minor byproducts (e.g., 1-methyl-4-(trichloroacetyl)-1H-pyrrole-3-carbonitrile). Strategies to mitigate this include:

Chemical Reactions Analysis

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrrole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Lewis acids, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile has found applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carbonitrile group may also contribute to its reactivity and binding affinity with target proteins or receptors.

Comparison with Similar Compounds

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde: This compound features an aldehyde group instead of a carbonitrile group, leading to different reactivity and applications.

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride:

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carboxylic acid: The carboxylic acid group provides different solubility and reactivity profiles, making it suitable for different applications.

Biological Activity

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound notable for its unique structural features, including a pyrrole ring substituted with a trichloroacetyl group and a carbonitrile group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₈H₅Cl₃N₂O

- Molecular Weight : 251.5 g/mol

- Structural Characteristics :

- Pyrrole Ring : A five-membered aromatic heterocycle.

- Trichloroacetyl Group : Enhances lipophilicity and reactivity.

- Carbonitrile Group : Contributes to biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- The trichloroacetyl group acts as an electrophile, enabling it to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

- The carbonitrile group may enhance binding affinity to target receptors or enzymes, influencing cellular pathways related to growth and apoptosis.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that pyrrole derivatives can possess significant antimicrobial properties. The presence of the trichloroacetyl moiety may enhance these effects by increasing the compound's ability to penetrate microbial membranes.

Anticancer Properties

Preliminary investigations suggest that this compound may also exhibit anticancer activity. Similar pyrrole derivatives have been reported to inhibit cancer cell proliferation by interfering with critical signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Antimicrobial Studies :

- A comparative study indicated that this compound demonstrated effective inhibition against various bacterial strains, with results showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.

-

Anticancer Research :

- In vitro studies revealed that the compound induced apoptosis in cancer cell lines, suggesting a potential mechanism for its anticancer activity. The exact pathways involved are still under investigation, but initial findings point towards the activation of caspase-dependent pathways.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of related pyrrole derivatives:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile | Contains an amino group instead of carbonyl | Antimicrobial |

| 2-(4-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | Features trifluoromethyl group | Anticancer |

| Methyl 5-cyano-1H-pyrrole-3-carboxylate | Similar but with carboxylate group | Moderate antimicrobial |

Q & A

Q. What are the established synthetic routes for 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile, and how do reaction conditions influence yield?

The synthesis of pyrrole-carbonitrile derivatives typically involves cyclization or condensation reactions. For example, structurally related compounds are synthesized via cyclization of 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) . For trichloroacetyl-substituted pyrroles, introducing the trichloroacetyl group may require acylation using trichloroacetyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions. Yield optimization depends on controlling stoichiometry, temperature (reflux conditions are common), and solvent polarity .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and electronic environments of the pyrrole ring and trichloroacetyl group.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, though this requires high-purity crystals .

- FT-IR : To identify functional groups (e.g., C≡N stretch at ~2200 cm, C=O stretch from trichloroacetyl at ~1700 cm) .

Q. What preliminary biological screening assays are recommended for this compound?

Given the pharmacological relevance of pyrrole-carbonitriles, prioritize:

- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and mycobacteria.

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition studies : Target enzymes like α-glucosidase (for antidiabetic potential) or kinases (anticancer targets) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay protocols or impurities. Strategies include:

- Reproducibility checks : Validate results using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

- Purity verification : Reanalyze compound purity via HPLC (>95% purity required for reliable data) .

- Mechanistic studies : Use SAR (structure-activity relationship) models to isolate the trichloroacetyl group’s contribution versus the pyrrole-carbonitrile core .

Q. What strategies optimize regioselectivity during functionalization of the pyrrole ring?

Regioselectivity challenges in pyrrole derivatives can be addressed by:

- Directing groups : Utilize meta-directing substituents (e.g., electron-withdrawing trichloroacetyl) to guide reactions to the 3- or 5-position.

- Catalytic systems : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at specific positions .

- Computational modeling : DFT calculations to predict reactive sites based on electron density maps .

Q. How can stability issues (e.g., hydrolysis of the trichloroacetyl group) be mitigated during storage?

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Quantify binding affinity to enzymes/receptors.

- Molecular docking : Use software like AutoDock to predict binding modes with active sites (e.g., ATP-binding pockets in kinases) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of interactions .

Methodological Considerations

Q. Designing SAR studies for derivatives of this compound

- Core modifications : Replace the trichloroacetyl group with other acyl/alkyl groups to assess electronic effects.

- Substituent libraries : Synthesize analogs with halogens, nitro, or amino groups at the 3- or 5-positions .

- Bioisosteres : Substitute the carbonitrile with tetrazole or carboxylate groups to compare pharmacophore requirements .

Q. Troubleshooting low yields in large-scale synthesis

- Scale-up adjustments : Replace reflux with microwave-assisted synthesis for faster, cleaner reactions.

- Workflow optimization : Use flow chemistry for continuous purification and reduced side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.